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Cat. No.: B3058898 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of

4,4-Dimethylpentanal. Due to the limited availability of direct experimental data for this

specific compound, this guide synthesizes information from analogous compounds, details the

established experimental and computational methodologies for determining thermochemical

properties, and presents a logical workflow for their determination.

Introduction to 4,4-Dimethylpentanal
4,4-Dimethylpentanal, a branched-chain aldehyde with the chemical formula C₇H₁₄O,

possesses a molecular structure characterized by a terminal aldehyde group and a quaternary

carbon atom. Its structure is as follows:

The presence of the neopentyl group significantly influences its physical and chemical

properties, including its reactivity and thermochemistry. A thorough understanding of its

thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial

for various applications, including reaction modeling, process design, and safety assessments

in chemical synthesis.

Quantitative Thermochemical Data
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Direct experimental thermochemical data for 4,4-Dimethylpentanal is not readily available in

public databases. Therefore, this section presents data for structurally related and isomeric

aldehydes to provide a comparative basis. The values for n-heptanal, an isomer of 4,4-
Dimethylpentanal, and other relevant aldehydes are provided.

Table 1: Physical and Chemical Properties of 4,4-Dimethylpentanal and Related Compounds

Property 4,4-Dimethylpentanal n-Heptanal

Molecular Formula C₇H₁₄O[1] C₇H₁₄O[2]

Molecular Weight 114.19 g/mol [1] 114.18 g/mol [2]

Boiling Point Not available 153 °C[2]

CAS Number 926-36-3[1] 111-71-7[2]

Table 2: Standard Molar Enthalpy of Formation (ΔfH°) for Aldehydes (gas phase, 298.15 K)

Compound Formula ΔfH° (kJ/mol) ΔfH° (kcal/mol) Reference

Acetaldehyde C₂H₄O -166.2 ± 0.5 -39.72 ± 0.12 [3]

Propanal C₃H₆O -189.0 ± 4.6 -45.18 ± 1.1 [3]

Butanal C₄H₈O -209.2 ± 0.7 -50.0 ± 0.17 [3]

Pentanal C₅H₁₀O -228.5 ± 1.2 -54.61 ± 0.29 [3]

Hexanal C₆H₁₂O -248.4 ± 1.5 -59.37 ± 0.36 [3]

Heptanal C₇H₁₄O -268.6 ± 1.9 -64.2 ± 0.45 [3]

Table 3: Standard Molar Entropy (S°) and Heat Capacity (Cp) for Acetaldehyde (gas phase,

298.15 K)

Compound Formula S° (J/mol·K) Cp (J/mol·K) Reference

Acetaldehyde C₂H₄O 264.2 ± 0.4 55.32 ± 0.08 [4]
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Note: The data for acetaldehyde is provided to illustrate typical values for a small aldehyde.

Values for larger and branched aldehydes would be expected to be higher.

Experimental Protocols for Determining
Thermochemical Properties
The determination of thermochemical properties relies on a set of well-established

experimental techniques. The primary methods are calorimetry for measuring heat changes

and spectroscopy for deriving thermodynamic data from molecular energy levels.

Calorimetry is the science of measuring the heat of chemical reactions or physical changes.

Bomb Calorimetry (for Enthalpy of Combustion):

Principle: This technique measures the heat of combustion of a substance in a constant-

volume vessel, the "bomb." The heat released by the combustion reaction is absorbed by

the surrounding water bath, and the temperature change is measured.

Methodology:

A precisely weighed sample of the substance (e.g., 4,4-Dimethylpentanal) is placed in

a crucible inside the bomb.

The bomb is filled with high-pressure oxygen (typically 25-30 atm) to ensure complete

combustion.

The bomb is submerged in a known quantity of water in an insulated container (the

calorimeter).

The initial temperature of the water is recorded.

The sample is ignited electrically.

The final temperature of the water after combustion is recorded.

The heat of combustion is calculated from the temperature rise, the heat capacity of the

calorimeter system (determined by calibrating with a substance of known heat of
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combustion, such as benzoic acid), and the mass of the sample.

Differential Scanning Calorimetry (DSC) (for Heat Capacity):

Principle: DSC measures the difference in the amount of heat required to increase the

temperature of a sample and a reference.

Methodology:

A small, accurately weighed sample is placed in an aluminum pan. An empty pan is

used as a reference.

The sample and reference are heated at a constant rate.

The instrument measures the difference in heat flow to the sample and the reference

required to maintain them at the same temperature.

This differential heat flow is directly proportional to the heat capacity of the sample.

Spectroscopic techniques can be used to determine thermodynamic quantities by analyzing the

energy levels of molecules.

Principle: By studying the vibrational and rotational spectra of a molecule, its energy levels

can be determined. Statistical mechanics can then be used to calculate thermodynamic

properties such as entropy and heat capacity from these energy levels.

Methodology:

The infrared (IR) and Raman spectra of the gaseous sample are recorded to determine

the vibrational frequencies.

Microwave spectroscopy can be used to determine the rotational constants.

These spectroscopic constants are used as input for statistical mechanics calculations to

determine the partition function.

From the partition function, the standard entropy, heat capacity, and other thermodynamic

functions can be calculated.
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Computational Thermochemistry
In the absence of experimental data, computational chemistry provides a powerful tool for

predicting thermochemical properties.

Principle: Quantum mechanical methods are used to calculate the electronic energy of a

molecule. From this, and by calculating vibrational frequencies, it is possible to determine

thermochemical properties.

Methodologies:

Ab initio methods: High-level ab initio methods like the Gaussian-n (e.g., G3, G4) and

Complete Basis Set (CBS) methods can provide highly accurate thermochemical data.[5]

These methods involve a series of calculations at different levels of theory and with

different basis sets to extrapolate to a high-accuracy result.

Density Functional Theory (DFT): DFT is a computationally less expensive method that

can provide good accuracy for thermochemical predictions, especially when combined

with empirical corrections.[6]

Isodesmic Reactions: To improve the accuracy of calculated enthalpies of formation,

isodesmic reactions are often used. These are hypothetical reactions where the number

and types of chemical bonds are conserved on both sides of the equation. This helps in

canceling out systematic errors in the calculations.

Visualization of Workflow
The following diagram illustrates a typical workflow for the determination of thermochemical

properties, integrating both experimental and computational approaches.
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Caption: Workflow for determining thermochemical properties.

Conclusion
While direct experimental thermochemical data for 4,4-Dimethylpentanal are currently lacking

in the literature, this guide provides a framework for understanding and obtaining these crucial
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parameters. By leveraging data from analogous compounds and employing the detailed

experimental and computational methodologies described, researchers can derive reliable

estimates for the enthalpy of formation, standard entropy, and heat capacity of 4,4-
Dimethylpentanal. Such data are indispensable for the advancement of chemical process

development and scientific research involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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